molecular formula C18H19NaO5S B12307776 sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B12307776
M. Wt: 373.4 g/mol
InChI Key: HBVSSZJQFZAJLK-MPYZXJRPSA-M
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Description

Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound. It is a derivative of estradiol, a major estrogen hormone, and is often used in scientific research due to its unique properties. This compound is particularly notable for its deuterium labeling, which makes it useful in various analytical and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves the deuteration of estradiol followed by sulfonation. The deuteration process replaces specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction can produce different hydroxylated compounds .

Scientific Research Applications

Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The deuterium labeling allows for detailed studies of these interactions using techniques like mass spectrometry and nuclear magnetic resonance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate lies in its deuterium labeling. This feature enhances its stability and allows for precise tracking in metabolic studies, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C18H19NaO5S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,17-,18?;/m0./s1/i7D2,10D;

InChI Key

HBVSSZJQFZAJLK-MPYZXJRPSA-M

Isomeric SMILES

[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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